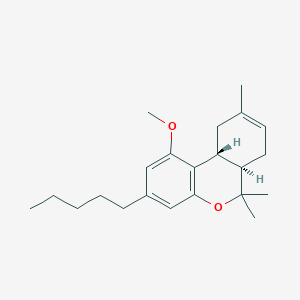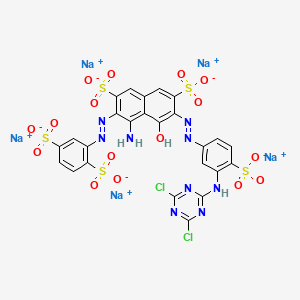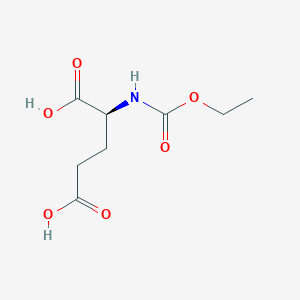
N-Carbethoxy-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbethoxy-L-glutamic acid is a derivative of L-glutamic acid, an important amino acid involved in various metabolic processes. This compound is characterized by the presence of a carbethoxy group attached to the nitrogen atom of the glutamic acid molecule. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Carbethoxy-L-glutamic acid can be synthesized through several methods. One common approach involves the esterification of L-glutamic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Carbethoxy-L-glutamic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form L-glutamic acid and ethanol.
Substitution: The carbethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Substitution: Reagents such as amines or alcohols can be used to replace the carbethoxy group.
Oxidation and Reduction: Strong oxidizing or reducing agents may be required for these reactions.
Major Products Formed
Hydrolysis: L-glutamic acid and ethanol.
Substitution: Various substituted derivatives of L-glutamic acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Carbethoxy-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Carbethoxy-L-glutamic acid involves its interaction with specific enzymes and receptors in biological systems. The carbethoxy group can influence the compound’s binding affinity and reactivity, affecting various metabolic pathways. Molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Carbamoyl-L-glutamic acid: Another derivative of L-glutamic acid with a carbamoyl group instead of a carbethoxy group.
N-Acetyl-L-glutamic acid: Contains an acetyl group attached to the nitrogen atom.
L-Glutamic acid: The parent compound without any additional functional groups.
Uniqueness
N-Carbethoxy-L-glutamic acid is unique due to the presence of the carbethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
5700-75-4 |
|---|---|
Molekularformel |
C8H13NO6 |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
(2S)-2-(ethoxycarbonylamino)pentanedioic acid |
InChI |
InChI=1S/C8H13NO6/c1-2-15-8(14)9-5(7(12)13)3-4-6(10)11/h5H,2-4H2,1H3,(H,9,14)(H,10,11)(H,12,13)/t5-/m0/s1 |
InChI-Schlüssel |
WQTVQSGHEBLPPP-YFKPBYRVSA-N |
Isomerische SMILES |
CCOC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
CCOC(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


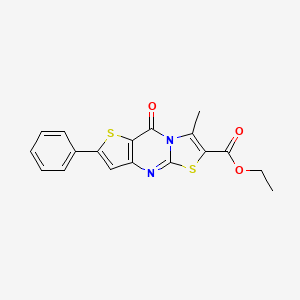
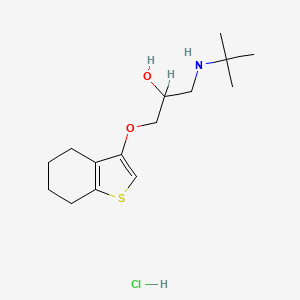
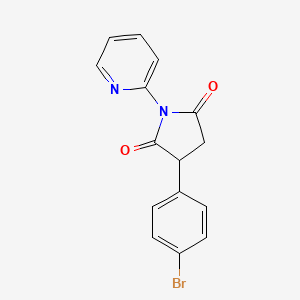
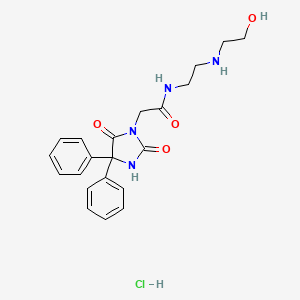
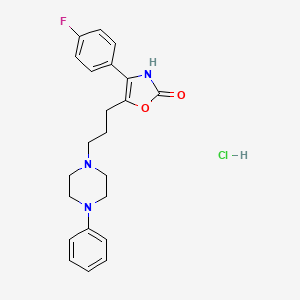
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)

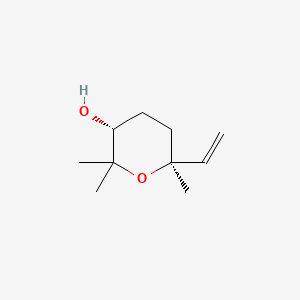
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)

